Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester
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Overview
Description
Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester is a complex organic compound with a unique structure that includes bromine atoms and a tolyliminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester typically involves multi-step reactions. One common method starts with 2,6-dibromo-4-methylaniline, which undergoes a series of reactions to form the desired ester. The process may include steps such as bromination, imine formation, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atoms or the imine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the imine group play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2,6-dimethoxy-4-((pyrazine-2-carbonyl)-hydrazonomethyl)-phenyl ester: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Phenylacetic acid derivatives: These compounds share a similar core structure but differ in their substituents, affecting their reactivity and biological activity.
Uniqueness
Acetic acid, 2,6-dibromo-4-(4-tolyliminomethyl)phenyl ester is unique due to the presence of bromine atoms and the tolyliminomethyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H13Br2NO2 |
---|---|
Molecular Weight |
411.09 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(4-methylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C16H13Br2NO2/c1-10-3-5-13(6-4-10)19-9-12-7-14(17)16(15(18)8-12)21-11(2)20/h3-9H,1-2H3 |
InChI Key |
UTBSJZZNSAOTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C)Br |
Origin of Product |
United States |
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